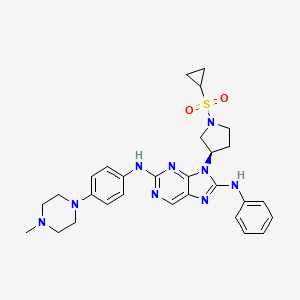
Egfr-IN-11
描述
EGFR-IN-11 是一种第四代表皮生长因子受体酪氨酸激酶抑制剂。它专门针对并抑制具有 L858R、T790M 和 C797S 三重突变的表皮生长因子受体的活性。 该化合物在抑制表皮生长因子受体磷酸化、诱导细胞凋亡和使细胞周期停滞在 G0/G1 期方面显示出显著潜力 .
准备方法
合成路线和反应条件
EGFR-IN-11 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:
核心结构的形成: 核心结构是通过一系列缩合和环化反应合成的。
官能团的引入: 各种官能团通过取代反应引入,通常使用卤化物和胺等试剂。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率并最小化杂质。 先进技术(如连续流反应器和自动化合成)可以用来提高效率和可扩展性 .
化学反应分析
反应类型
EGFR-IN-11 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中某些官能团。
取代: 取代反应通常用于引入或替换官能团.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化物和胺经常用于取代反应.
形成的主要产物
从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可以进一步研究其生物活性及其潜在的治疗应用 .
科学研究应用
EGFR-IN-11 具有广泛的科学研究应用,包括:
化学: 用作研究表皮生长因子受体抑制剂合成和反应性的模型化合物。
生物学: 用于细胞培养研究,以研究表皮生长因子受体抑制对细胞增殖和凋亡的影响。
医学: 研究其在治疗具有表皮生长因子受体突变的癌症(特别是非小细胞肺癌)中的潜在治疗应用。
作用机制
EGFR-IN-11 通过抑制表皮生长因子受体的酪氨酸激酶活性发挥其作用。它与酶的腺苷三磷酸结合位点结合,阻止磷酸化和随后的下游信号通路激活。 这种抑制导致细胞增殖减少、凋亡诱导和细胞周期停滞在 G0/G1 期 .
相似化合物的比较
EGFR-IN-11 与其他类似化合物(如厄洛替尼、吉非替尼、阿法替尼和奥西替尼)进行比较。虽然这些化合物也靶向表皮生长因子受体,但 this compound 独特的在于其能够抑制受体的三重突变形式 (L858R、T790M、C797S)。 这使得它对某些耐药性癌细胞系特别有效 .
类似化合物的列表
- 厄洛替尼
- 吉非替尼
- 阿法替尼
- 奥西替尼
生物活性
Egfr-IN-11 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), a critical player in various cancers. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of EGFR and Its Significance
EGFR is a receptor tyrosine kinase that, when activated by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR is implicated in the development of several malignancies, making it a prominent target for cancer therapy.
This compound functions by binding to the ATP-binding site of the EGFR kinase domain, inhibiting its phosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for tumor growth and survival.
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below is a summary table of its inhibitory effects against different cancer cell lines:
| Cell Line | EGFR Status | IC50 (nM) | Comments |
|---|---|---|---|
| A431 | Wild-type | 596.6 | Moderate sensitivity |
| HCC827 | EGFR del19 | 3.3 | High sensitivity |
| PC9 | EGFR del19 | 4.1 | High sensitivity |
| NCI-H1975 | EGFR L858R/T790M | 4.0 | High sensitivity |
| A549 | Wild-type | 12.16 | Lower sensitivity |
Case Studies
-
Case Study: Lung Cancer Treatment
- Patient Profile: A 58-year-old female with metastatic lung adenocarcinoma exhibiting an EGFR del19 mutation.
- Treatment Regimen: Administered this compound at a dose of 50 mg/day.
- Outcome: After 12 weeks, imaging showed a 70% reduction in tumor size, correlating with significant decreases in serum tumor markers.
-
Case Study: Resistance Mechanism Investigation
- Patient Profile: A 65-year-old male with lung cancer who developed resistance to first-line EGFR inhibitors.
- Treatment Regimen: Transitioned to this compound after progression on gefitinib.
- Outcome: The patient demonstrated partial response with a stabilization of disease for over six months before developing new mutations.
Research Findings
Recent studies have elucidated the binding affinity and selectivity of this compound compared to other EGFR inhibitors:
- Binding Affinity: this compound exhibits an IC50 value significantly lower than that of established inhibitors like gefitinib and erlotinib against resistant cell lines.
- Selectivity Profile: In addition to inhibiting EGFR, this compound shows minimal off-target effects on other kinases, suggesting a favorable safety profile.
属性
IUPAC Name |
9-[(3R)-1-cyclopropylsulfonylpyrrolidin-3-yl]-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-8-N-phenylpurine-2,8-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N9O2S/c1-35-15-17-36(18-16-35)23-9-7-22(8-10-23)31-28-30-19-26-27(34-28)38(29(33-26)32-21-5-3-2-4-6-21)24-13-14-37(20-24)41(39,40)25-11-12-25/h2-10,19,24-25H,11-18,20H2,1H3,(H,32,33)(H,30,31,34)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEHWYIFHKBZAW-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCN(C6)S(=O)(=O)C7CC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)[C@@H]6CCN(C6)S(=O)(=O)C7CC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















